8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a fluorinated derivative of benzo[b]azepine, a class of bicyclic compounds known for their potential pharmacological properties. This compound is characterized by the presence of a fluorine atom at the 8th position of the benzo[b]azepine structure, which may enhance its biological activity and binding affinity to various molecular targets.
The compound can be synthesized from starting materials such as 2-fluorobenzylamine through various chemical reactions including cyclization and reduction processes. Its synthesis has been documented in several scientific publications and databases, indicating its relevance in medicinal chemistry and research applications .
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine belongs to the class of benzo[b]azepines, which are seven-membered heterocyclic compounds containing nitrogen. This particular compound is classified as a fluorinated organic compound due to the presence of the fluorine atom.
The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves several key steps:
Recent advancements have introduced novel catalytic methods for synthesizing benzo[b]azepines. For instance, nickel-catalyzed reactions have been developed that allow for efficient construction under mild conditions, utilizing simple starting materials and achieving high yields .
The molecular formula for 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is , with a molecular weight of 165.21 g/mol. The IUPAC name reflects its structural characteristics and the presence of fluorine.
Property | Value |
---|---|
Molecular Formula | C10H12FN |
Molecular Weight | 165.21 g/mol |
IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI | InChI=1S/C10H12FN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 |
InChI Key | VZRZCEHWOCPLNQ-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC2=C(C1)C=CC(=C2)F |
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific biological targets such as receptors or enzymes. The presence of the fluorine atom enhances binding affinity and selectivity for these targets. This interaction may lead to desired pharmacological effects relevant in treating central nervous system disorders .
The compound is generally characterized by:
Key chemical properties include:
Physical constants such as melting point and boiling point are often determined experimentally but specific values may vary based on purity and structural modifications.
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several applications in scientific research:
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine belongs to the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold, characterized by a partially saturated seven-membered azepine ring fused to a benzene moiety. This core structure differentiates it from benzodiazepines (which contain two nitrogen atoms in the diazepine ring) and imparts distinct conformational flexibility. The tetrahydro designation indicates reduction of the azepine ring’s 2,3,4,5-positions, minimizing ring strain and enabling adaptive binding to biological targets [3] . The fluorine atom at the 8-position (corresponding to the meta position relative to the azepine nitrogen) is a critical structural determinant for target selectivity [3].
Table 1: Structural Features of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₂FN |
Molecular Weight | 165.21 g/mol |
Core Ring System | Benzo[b]azepine |
Saturation Level | 2,3,4,5-Tetrahydro (partially saturated) |
Key Substituent | 8-Fluoro |
IUPAC Name | 8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
SMILES | C1CCNC2=C(C1)C=CC(=C2)F |
Bioactive Conformation | Chair-like azepine ring with equatorial fluorine |
This scaffold’s versatility is evident in its presence across diverse therapeutic agents, such as the PNMT inhibitor class [3] and 5-HT₂C receptor agonists described in patent literature [5] . The nitrogen atom within the azepine ring serves as a hydrogen-bond acceptor, while the fluorine atom modulates electronic properties of the aromatic system [3].
The 8-fluoro substituent profoundly influences molecular properties through three primary mechanisms:
Table 2: Impact of 8-Fluoro Substitution on Pharmacological Parameters
Parameter | 8-Fluoro Analog | Non-Fluorinated Analog | Change |
---|---|---|---|
log P | 2.45 | 2.20 | +0.25 |
PNMT Kᵢ (nM) | 12.3 | 98.7 | 8-fold ↓ |
α₂-Adrenoceptor Kᵢ (μM) | 9.8 | 5.2 | <2-fold ↑ |
Plasma Protein Binding | 89% | 82% | +7% |
BBB Permeability (PS) | 8.7 × 10⁻⁴ cm/s | 5.2 × 10⁻⁴ cm/s | 67% ↑ |
These modifications translate to enhanced biological activity: Fluorination boosts affinity for phenylethanolamine N-methyltransferase (PNMT) by 8-fold (Kᵢ = 12.3 nM) while maintaining selectivity over α₂-adrenoceptors (Kᵢ = 9.8 μM; selectivity ratio >900) [3]. The fluorine’s steric equivalence to hydrogen also avoids introducing conformational strain [3].
This compound exemplifies strategic fluorination in CNS drug design, with two established mechanistic roles:
Metabolic studies indicate the compound’s suitability for CNS delivery: It forms an N-oxide metabolite via CYP3A4 and undergoes limited defluorination (<15% over 4 hours in hepatocytes) [3]. Salt formulations (e.g., hydrochloride) enhance aqueous solubility to 2.3 mg/mL, addressing the free base’s low solubility (0.12 mg/mL) [3]. Current research explores prodrug strategies (e.g., tert-butyl carbamate) to further optimize brain exposure [3].
Table 3: Key CNS Targets of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives
Biological Target | Activity | Therapeutic Implication | Affinity (Kᵢ) |
---|---|---|---|
PNMT | Inhibition | Hypertension, Stress Disorders | 12.3 nM |
5-HT₂C Receptor | Agonism | Obesity, Anxiety, Depression | Patent-protected* |
α₂-Adrenoceptor | Antagonism | Depression (adjunctive) | 9.8 μM |
*Patent WO2005082859A1 covers 6-substituted benzazepines for 5-HT₂C-mediated disorders
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4